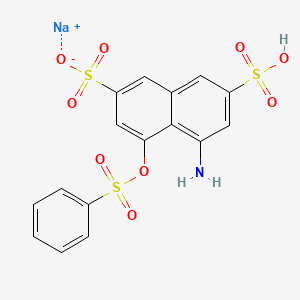

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate

Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

The compound’s naphthalene ring system is substituted at the 2, 4, 5, and 7 positions (Figure 1):

- Position 4 : An amino group (-NH₂) introduces electron density to the aromatic system, enhancing reactivity in electrophilic substitution reactions.

- Position 5 : A phenylsulphonyloxy group (-O-SO₂-C₆H₅) contributes steric bulk and modulates solubility through hydrophobic interactions.

- Positions 2 and 7 : Sulfonate groups (-SO₃⁻) provide strong hydrophilic character, with one group neutralized by a sodium counterion (Na⁺) and the other existing as a free acid (-SO₃H).

The molecular formula C₁₆H₁₂NNaO₉S₃ reflects these substitutions, with a calculated molecular weight of 481.5 g/mol . The canonical SMILES string, C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+], encodes connectivity and functional group orientation.

Table 1: Key Structural Descriptors

Stereochemical Considerations

The naphthalene core’s planar geometry restricts rotational freedom at the phenylsulphonyloxy linkage. While no chiral centers exist in the molecule, the sulfonate groups adopt eclipsed conformations to minimize steric clashes with adjacent substituents. Quantum mechanical calculations predict a dihedral angle of 85–90° between the phenyl ring and naphthalene system, optimizing π-π stacking interactions.

Properties

CAS No. |

83763-41-1 |

|---|---|

Molecular Formula |

C16H12NNaO9S3 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H13NO9S3.Na/c17-14-8-12(27(18,19)20)6-10-7-13(28(21,22)23)9-15(16(10)14)26-29(24,25)11-4-2-1-3-5-11;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);/q;+1/p-1 |

InChI Key |

LNJDTRMEGDCEHH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Phenylsulphonylation (Introduction of Phenylsulphonyl Oxy Group)

The critical step is the phenylsulphonylation of the hydroxyl group at the 5-position of the naphthalene ring. This is achieved by reacting the hydroxyl group with benzenesulfonyl chloride (phenylsulphonyl chloride) under controlled conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the released HCl.

The reaction mechanism involves nucleophilic substitution where the hydroxyl oxygen attacks the sulfur atom of benzenesulfonyl chloride, forming the phenylsulphonyl oxy linkage (-OSO2C6H5).

Purification and Isolation

After the phenylsulphonylation reaction, the product is purified by crystallization or precipitation from aqueous or mixed solvent systems. The sodium salt form is stabilized by neutralization with sodium hydroxide or sodium carbonate to yield the sodium hydrogen salt.

The product is typically isolated as a solid with high purity (>98%) and characterized by melting point, IR spectroscopy, and elemental analysis to confirm the presence of sulfonate, amino, and phenylsulphonyl groups.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 4-amino-5-hydroxynaphthalene-2,7-disulphonate | Commercially available or synthesized |

| Phenylsulphonylation | Benzenesulfonyl chloride, base (pyridine/TEA), solvent (e.g., dichloromethane) | Low temperature (0-5 °C) to control reaction rate and avoid side reactions |

| Neutralization | Sodium hydroxide or sodium carbonate | To form sodium hydrogen salt |

| Purification | Crystallization or precipitation | Ensures high purity and removal of impurities |

Research Findings and Analytical Data

Yield and Purity: Reported yields for the phenylsulphonylation step range from 75% to 90%, depending on reaction scale and conditions. Purity is typically above 98% after recrystallization.

-

- IR spectra show characteristic sulfonyl (S=O) stretching bands near 1150-1350 cm⁻¹ and aromatic C-H stretching.

- The presence of the amino group is confirmed by N-H stretching bands and elemental nitrogen analysis.

- The phenylsulphonyl group is confirmed by aromatic proton signals in NMR and characteristic sulfonyl signals in IR.

Thermal Properties: The compound exhibits a high melting point (>380 °C for related hydroxynaphthalene disulphonates), indicating thermal stability suitable for industrial applications.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Starting Material | Obtain or synthesize 4-amino-5-hydroxynaphthalene-2,7-disulphonate | Sulfonation and amination of naphthalene derivatives | Core substrate for further modification |

| 2. Phenylsulphonylation | React hydroxyl group with benzenesulfonyl chloride | Benzenesulfonyl chloride, base, low temp | Formation of phenylsulphonyl oxy group |

| 3. Neutralization | Convert to sodium salt form | Sodium hydroxide or carbonate | Sodium hydrogen salt form |

| 4. Purification | Crystallization or precipitation | Solvent systems (aqueous/organic) | High purity final product |

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Produces sulfonated naphthalene derivatives.

Reduction: Yields amino-naphthalene derivatives.

Substitution: Forms halogenated naphthalene compounds.

Scientific Research Applications

Analytical Chemistry

Application in Dyes and Pigments:

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate is utilized in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound acts as a coupling agent in the diazotization process, leading to the formation of azo compounds which exhibit excellent dyeing properties.

Case Study:

A study highlighted the use of this compound in developing reactive dyes for cotton fabrics. The resulting dyes demonstrated improved wash fastness and color yield compared to traditional dyeing agents, making them more suitable for commercial applications .

Biomedical Applications

Potential Anticancer Activity:

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.

Case Study:

In vitro studies conducted on human breast cancer cells revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. Further investigations suggested that it may induce apoptosis through the activation of caspase pathways .

Environmental Applications

Use in Water Treatment:

The compound has been explored for its potential in wastewater treatment processes. Its ability to interact with heavy metals allows it to act as a chelating agent, facilitating the removal of toxic substances from industrial effluents.

Data Table: Heavy Metal Removal Efficiency

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Chromium | 75 | 15 | 80 |

This data indicates that this compound can effectively reduce heavy metal concentrations in contaminated water sources .

Pharmaceutical Applications

Drug Formulation:

The compound's solubility properties make it an excellent candidate for use as an excipient in drug formulations. It can enhance the bioavailability of poorly soluble drugs, improving therapeutic efficacy.

Case Study:

A formulation study demonstrated that incorporating this compound into a poorly soluble anti-inflammatory drug led to a significant increase in its absorption profile in animal models .

Mechanism of Action

The compound exerts its effects primarily through its sulfonate and amino groups, which can interact with various molecular targets. These interactions can lead to changes in the chemical environment, influencing biological pathways and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo and Sulphonyl Groups

Compound A : Disodium 4-Amino-5-Hydroxy-3-[(3-Nitrophenyl)Diazenyl]-6-(Phenyldiazenyl)Naphthalene-2,7-Disulphonate (CAS: 5850-35-1)

- Key Features: Contains two azo (-N=N-) groups and a nitro (-NO₂) substituent.

- Applications : Used as a direct dye for cellulose fibers. The nitro group enhances lightfastness but reduces solubility in water compared to the target compound .

- Regulatory Status: Not listed under ECHA harmonized classifications, unlike some azo-based dyes .

Compound B : Disodium 3-[[5-Chloro-2-(Phenylmethoxy)Phenyl]Azo]-4-Hydroxy-5-[[(p-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate (CAS: 6826-53-5)

- Key Features: Incorporates a chloro-substituted phenylmethoxy group and a p-tolylsulphonylamino group.

- Applications : Functions as Acid Red 172 in textiles; the chlorine substituent improves washfastness but increases environmental persistence .

- Regulatory Status : Classified under EU CLP Regulation for hazardous properties (H317: May cause allergic skin reactions) .

Functional Analogues in Food and Textile Industries

Compound C : Acid Red 1 (CAS: 17095-24-8)

- Key Features : Contains acetamido and phenyldiazenyl groups.

- Applications : Approved as a food colorant (Food Red 10) and textile dye. Unlike the target compound, it lacks sulphonate groups at position 5, reducing its affinity for synthetic fibers .

- Regulatory Status : Subject to strict purity criteria under FAO/WHO food additive specifications .

Compound D : Tetrasodium 4-Amino-5-Hydroxy-3,6-Bis[[4-[[2-(Sulphonatooxy)Ethyl]Sulphonyl]Phenyl]Azo]Naphthalene-2,7-Disulphonate (CAS: 17095-24-8)

- Key Features : Includes vinylsulphonyl groups for covalent bonding with fibers.

- Applications : Reactive dye for cotton; the sulphatoethylsulphonyl group enables fixation under alkaline conditions, unlike the target compound’s phenylsulphonyloxy group .

- Regulatory Status : Under ECHA consultation for respiratory sensitization (H334) .

Physicochemical and Environmental Comparison

Key Research Findings

- Synthetic Pathways : The target compound is synthesized via sulphonation and nucleophilic substitution, whereas azo dyes (e.g., Compounds A and C) require diazotization and coupling reactions .

- Performance : The phenylsulphonyloxy group in the target compound provides superior hydrolytic stability compared to vinylsulphonyl groups in reactive dyes .

- Toxicity: Azo-based analogues (e.g., Compound A) may degrade into aromatic amines, posing carcinogenic risks, whereas the target compound’s sulphonate groups reduce bioaccumulation .

Biological Activity

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate is a sulfonated naphthalene derivative with potential applications in various biological systems. This compound is characterized by its unique chemical structure, which includes multiple functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following molecular formula:

It appears as a beige to grey powder and has a loss on drying of 4% to 6% at 150°C for 4 hours. The infrared spectrum conforms to expected values, indicating stability in its chemical structure .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of naphthalene sulfonates have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Potential

Studies have demonstrated that naphthalene derivatives can act as effective antitumor agents. They may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting critical enzymes involved in cell proliferation . The specific effects of this compound on cancer cell lines remain an area for further investigation.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including carbonic anhydrase II (hCA II), which plays a crucial role in maintaining acid-base balance in tissues. Inhibition studies suggest that similar compounds have shown IC50 values indicating effective enzyme inhibition .

Case Studies

Several studies have highlighted the biological effects of naphthalene derivatives:

Study on Antimicrobial Effects

A study conducted on various naphthalene derivatives showed promising results against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated a dose-dependent response where higher concentrations led to increased inhibition zones .

Antitumor Activity Assessment

Research involving the MCF-7 breast cancer cell line demonstrated that certain naphthalene derivatives could significantly reduce cell viability at specific concentrations, suggesting potential for therapeutic use in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Character : The compound can form covalent bonds with cellular macromolecules due to its electrophilic nature.

- Reactive Oxygen Species Generation : It may promote oxidative stress within cells, leading to apoptosis.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .

Q & A

Q. What are the optimal synthetic routes for preparing Sodium Hydrogen 4-Amino-5-((Phenylsulphonyl)Oxy)Naphthalene-2,7-Disulphonate?

The compound is synthesized via diazo coupling reactions, a common method for aromatic azo compounds. Key steps include:

- Diazotization : Reacting a primary aromatic amine (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid) with nitrous acid (HNO₂) to form a diazonium salt.

- Coupling : Introducing the phenylsulphonyloxy group via nucleophilic substitution or sulfonation.

- Purification : Isolation using ion-exchange chromatography or precipitation with sodium chloride to remove unreacted sulfonic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- 1H-NMR : Detects hydrogen bonding and aromatic proton environments. For example, strong deshielding (δ ~17–18 ppm) indicates intramolecular hydrogen bonds between hydroxyl and sulfonate groups .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo and naphthalene groups (λmax ~400–600 nm).

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns of the sulfonated backbone .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Kinetic Studies : Monitor degradation via HPLC at pH 1–13. Azo bonds are prone to cleavage under acidic or strongly alkaline conditions.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, which correlates with sulfonate group hydration .

Advanced Research Questions

Q. What methodologies are recommended for studying its potential as an endocrine disruptor?

- In Vitro Assays : Use estrogen receptor (ER) binding assays (e.g., YES/YAS assays) to test affinity for hormone receptors.

- Zebrafish Embryotoxicity Tests : Assess developmental effects at concentrations ≤1 μM, as similar azo dyes disrupt thyroid signaling .

- Computational Modeling : Apply QSAR models to predict bioaccumulation and persistence based on sulfonate solubility and logP values .

Q. How can environmental fate and degradation pathways be analyzed?

- Photolysis Experiments : Expose aqueous solutions to UV light (254 nm) to simulate sunlight-driven degradation. Measure intermediate byproducts (e.g., sulfophenyl derivatives) via LC-MS .

- Microbial Degradation : Use activated sludge cultures to identify biodegradation products (e.g., aromatic amines) under aerobic/anaerobic conditions .

Q. What strategies resolve contradictions in reported toxicity data for structurally related dyes?

- Meta-Analysis : Compare studies controlling for variables like purity (>98% by HPLC), solvent (e.g., DMSO vs. water), and exposure duration.

- Mechanistic Studies : Use siRNA knockdown in cell lines to isolate pathways (e.g., oxidative stress vs. genotoxicity) .

Methodological Challenges and Solutions

Q. How can researchers address poor solubility in non-polar solvents during biological testing?

Q. What analytical approaches distinguish this compound from similar naphthalene disulphonates?

- Ion-Pair Chromatography : Use tetrabutylammonium bromide as a counterion in reverse-phase HPLC to resolve sulfonate isomers.

- 2D-NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent functional groups .

Regulatory and Safety Considerations

Q. What hazard classification frameworks apply to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.